molecular formula C₁₉H₁₄D₁₄N₄O₆S₂ B1157411 Cefathiamidine-d14

Cefathiamidine-d14

Cat. No.: B1157411
M. Wt: 486.67
Attention: For research use only. Not for human or veterinary use.
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Description

Cefathiamidine-d14 is a deuterium-labeled stable isotope of the first-generation cephalosporin antibiotic, Cefathiamidine. This compound is specifically designed for use in research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. The incorporation of 14 deuterium atoms provides a distinct mass shift from the native compound, enabling precise and reliable quantification of Cefathiamidine in complex biological matrices such as plasma, serum, and tissue homogenates. This is critical for conducting robust pharmacokinetic, metabolism, and bioavailability studies during pharmaceutical research and development . The antibacterial activity of the parent compound, Cefathiamidine, is derived from its ability to inhibit bacterial cell wall synthesis. As a beta-lactam antibiotic, it primarily targets penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the cross-linking and stability of the peptidoglycan layer. By binding to these PBPs, Cefathiamidine disrupts the final stage of cell wall construction, leading to osmotic instability and ultimately bacterial cell lysis and death . Cefathiamidine exhibits a spectrum of activity that is particularly effective against Gram-positive bacteria, including Staphylococcus and Streptococcus species, and is used in research to study respiratory tract, urinary tract, and skin infections, as well as sepsis . This product, Cefathiamidine-d14, is intended For Research Use Only and is not approved for use in diagnostics or for any form of human consumption . It is an essential tool for researchers who require the highest level of accuracy in their analytical methods for developing new therapeutic strategies or understanding antibiotic mechanisms.

Properties

Molecular Formula

C₁₉H₁₄D₁₄N₄O₆S₂

Molecular Weight

486.67

Synonyms

(6R-trans)-3-[(Acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d14;  7-[2-[(N,N’-diisopropylamidino)thio]acetamido]-3-(hydroxymethyl)-8-oxo-5-thi

Origin of Product

United States

Foundational & Exploratory

What is the molecular structure of Cefathiamidine-d14?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Characterization and Bioanalytical Application of Cefathiamidine-d14

Executive Summary

Cefathiamidine-d14 is the stable isotope-labeled analog of Cefathiamidine, a first-generation parenteral cephalosporin.[1] Enriched with 14 deuterium atoms, this compound serves as the "gold standard" Internal Standard (IS) for bioanalytical assays, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its primary utility lies in the precise quantification of Cefathiamidine in complex biological matrices (plasma, urine, tissue) by correcting for ionization suppression, matrix effects, and extraction variability.

This technical guide details the molecular architecture of Cefathiamidine-d14, its retrosynthetic assembly, and a validated protocol for its deployment in pharmacokinetic (PK) studies.[1]

Molecular Architecture & Physicochemical Properties

The structural integrity of Cefathiamidine-d14 relies on the strategic replacement of exchangeable hydrogen atoms with deuterium (


H) at metabolically stable positions.[1]
Structural Definition

The non-deuterated parent, Cefathiamidine, is characterized by a 7-aminocephalosporanic acid (7-ACA) core acylated with an


-diisopropylamidinothioacetyl side chain.[1][2]
  • Deuteration Site: The "d14" designation corresponds to the complete deuteration of the two isopropyl groups located on the amidine side chain.

  • Stoichiometry: Each isopropyl group [

    
    ] contains 7 hydrogen atoms.[1] Two groups yield exactly 14 deuteriums (
    
    
    
    ).[1]
  • Stability: Deuterium atoms at alkyl positions (methyl/methine) are non-exchangeable in aqueous media, ensuring the isotopic label remains intact during extraction and chromatography.[1]

Comparative Data Table
FeatureParent: CefathiamidineIsotopologue: Cefathiamidine-d14
CAS Number 33075-00-2 (Parent)N/A (Custom Synthesis)
Chemical Formula


Molecular Weight 472.58 g/mol ~486.67 g/mol
Mass Shift (

)
Reference+14 Da
Label Location N/AHeptadeuteroisopropyl groups (

)
pKa (Acidic) ~2.5 (Carboxylic acid)~2.5 (Negligible isotope effect)
LogP 0.5 (Hydrophilic)~0.45 (Slightly lower lipophilicity)

Retrosynthetic Analysis & Synthesis Logic

To understand the provenance of the d14 label, one must analyze the synthesis pathway. The label is not introduced into the complex cephalosporin core (which is fermentation-derived) but rather via the synthetic side chain.[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the convergent synthesis where the deuterated side chain is coupled to the cephalosporin nucleus.

SynthesisPath cluster_legend Legend Isopropyl_d7 Isopropyl-d7-amine (C3D7NH2) Thiourea_d14 N,N'-Di(isopropyl-d7)thiourea Isopropyl_d7->Thiourea_d14 Condensation CS2 Carbon Disulfide (CS2) CS2->Thiourea_d14 SideChain Activated Side Chain (d14-labeled) Thiourea_d14->SideChain Alkylation Linker Chloroacetyl Chloride Linker->SideChain Product Cefathiamidine-d14 (Final Product) SideChain->Product Acylation @ C-7 Core 7-ACA Derivative (Cephalosporin Nucleus) Core->Product key Red: Deuterium Source | Green: Bio-Core | Blue: Intermediate

Figure 1: Retrosynthetic logic flow for Cefathiamidine-d14.[1] The deuterium label originates from the isopropyl-d7-amine precursor.[1]

Bioanalytical Application: LC-MS/MS Protocol

In high-throughput clinical labs, Cefathiamidine-d14 is critical for correcting "ion suppression"—a phenomenon where phospholipids in plasma compete with the drug for ionization energy.[1] Because the d14 analog co-elutes with the analyte but has a distinct mass (+14 Da), it experiences the exact same suppression, allowing for perfect normalization.

Validated Experimental Workflow

Objective: Quantification of Cefathiamidine in Human Plasma (Range: 0.5 – 50


g/mL).

Reagents:

  • Analyte: Cefathiamidine Reference Standard.[1]

  • IS: Cefathiamidine-d14 (10

    
    g/mL in Methanol).[1]
    
  • Matrix: Drug-free human plasma (

    
    EDTA).[1]
    

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L  of plasma sample into a 1.5 mL Eppendorf tube.
      
    • Add 20

      
      L  of Cefathiamidine-d14 IS working solution.[1] Rationale: Early addition ensures IS tracks extraction efficiency.[1]
      
    • Add 150

      
      L  of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Rationale: Precipitates plasma proteins while acid stabilizes the 
      
      
      
      -lactam ring.[1]
    • Vortex vigorously for 60 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100

      
      L  of the clear supernatant to an autosampler vial.
      
    • Dilute with 100

      
      L  of HPLC-grade water.[1] Rationale: Matches solvent strength to initial mobile phase to prevent peak broadening.[1]
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

      
      m).[1]
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Ionization: ESI Positive Mode (

      
      ).[1][3][5]
      
Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are recommended based on the fragmentation of the amide bond in the side chain.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Cefathiamidine 473.2

273.1 (Core Fragment)18
Cefathiamidine-d14 487.3

273.1 (Core Fragment)*18

Note on Fragmentation: Depending on the collision energy, the fragmentation may cleave the side chain (containing the d14) or the core. If the core is detected (m/z 273), the IS transition might be 487.3 -> 273.[1]1. However, if the side chain is the dominant fragment, the IS product ion will shift by +14 Da. Always optimize transitions by infusing the pure standard.

Analytical Logic Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Cefathiamidine-d14 Sample->Spike Normalization Precip Protein Precipitation (ACN + Formic Acid) Spike->Precip Matrix Removal Centrifuge Centrifugation (14k RPM, 4°C) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution (RT ~1.8 min) Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantification

Figure 2: Bioanalytical workflow ensuring rigorous quantification via internal standardization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15942748, Cefathiamidine.[1] Retrieved from [Link][1]

  • Zahoor, F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review.[1] Molecular Diversity.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (2020). Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]

  • PharmaCompass. Cefathiamidine Chemical Structure and Properties. Retrieved from [Link][1]

Sources

Introduction: The Imperative of Precision in Deuterated Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity and Stability of Cefathiamidine-d14

Cefathiamidine is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway common to β-lactam antibiotics.[3] In the landscape of modern pharmaceutical development and research, isotopically labeled compounds serve as indispensable tools. The incorporation of stable isotopes, such as deuterium (²H), into a drug molecule like Cefathiamidine to create Cefathiamidine-d14, is a critical strategy. This is primarily for its use as an internal standard in pharmacokinetic (PK) and bioavailability studies, where its near-identical chemical behavior but distinct mass allows for precise quantification of the unlabeled drug in complex biological matrices.[4][5][6]

Furthermore, strategic deuteration can intentionally modify a drug's metabolic profile, potentially reducing the formation of toxic metabolites or extending its half-life—a concept known as the "deuterium kinetic isotope effect".[7][8] However, the utility of any deuterated compound is fundamentally dependent on two core attributes: its isotopic purity and its chemical stability .

For drug development professionals, ensuring the integrity of Cefathiamidine-d14 is not merely a quality control measure; it is a prerequisite for generating reliable, reproducible, and regulatory-compliant data. This guide provides a comprehensive framework for the rigorous assessment of Cefathiamidine-d14, detailing the advanced analytical methodologies and stability protocols required to validate its fitness for purpose.

Section 1: The Analytical Cornerstone: Isotopic Purity Assessment

The term "purity" for a deuterated active pharmaceutical ingredient (API) extends beyond the absence of chemical contaminants to include isotopic composition.[9] It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d13, d12, etc., in a d14-intended compound).[9] Rigorous characterization of this isotopologue distribution is a critical regulatory expectation.[9]

Key Concepts: Isotopic Enrichment vs. Species Abundance

A common point of confusion is the distinction between isotopic enrichment and species abundance.[9]

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. An enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom (and a 0.5% chance of finding a hydrogen atom) at any given site intended for labeling.[9]

  • Species Abundance: Refers to the percentage of the entire molecule population that has a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d14).[9]

A high isotopic enrichment does not equate to an equally high species abundance for the fully deuterated molecule, a fact governed by statistical distribution.[9] Both parameters must be accurately assessed.

Core Analytical Techniques for Isotopic Purity

A multi-pronged analytical approach is essential for a comprehensive evaluation of isotopic purity, primarily relying on Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[10][11]

1. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the definitive technique for determining the distribution of isotopologues. Its ability to resolve minute mass differences allows for the separation and quantification of each isotopic species (d0 through d14).[9][10][12]

  • Causality Behind Experimental Choices: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like Orbitrap or TOF) is preferred.[12][13] This combination provides high sensitivity and the mass accuracy required to distinguish the H/D isotopologues from other potential isobaric interferences.[12] The method is rapid, requires minimal sample, and avoids the use of deuterated solvents that could cause back-exchange.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as a powerful, complementary technique. It is the benchmark for confirming the specific locations of deuterium incorporation and for providing an orthogonal quantification of isotopic enrichment.[10][11]

  • Proton NMR (¹H-NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions.[9] By comparing the integration of these residual proton signals to the signals of non-deuterated protons within the molecule (or to a known internal standard), a highly accurate calculation of isotopic enrichment can be made.

  • Deuterium NMR (²H-NMR): While ¹H-NMR measures the absence of deuterium, ²H-NMR directly measures its presence. This provides direct evidence of deuteration at the expected positions and can help quantify the isotopic abundance.[14]

Experimental Protocol 1: Isotopic Purity by LC-HRMS
  • System Preparation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. The analytical method must be validated to ensure it can separate Cefathiamidine from any potential chemical impurities.[15]

  • Sample Preparation: Prepare a stock solution of Cefathiamidine-d14 at approximately 1 mg/mL in a suitable non-deuterated solvent (e.g., acetonitrile/water). Dilute to a final concentration of ~1 µg/mL for analysis.

  • MS Instrument Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Resolution: Set to >70,000 FWHM to ensure baseline separation of isotopologue peaks.

    • Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 450-550 to encompass the parent ion and its isotopic cluster).

  • Data Acquisition: Inject the sample and acquire the full scan mass spectrum. The spectrum will show a cluster of peaks, each representing a different isotopologue (e.g., [M+H]⁺, [M+D+H]⁺, etc.).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the area under the curve for each peak in the isotopic cluster.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues in the cluster.

    • The isotopic purity is typically reported as the percentage of the target d14 species.

Data Presentation: Example Isotopic Distribution of Cefathiamidine-d14
IsotopologueRelative Abundance (%)
d10< 0.1%
d110.2%
d121.5%
d135.8%
d14 92.5%
Visualization: Isotopic Purity Assessment Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation prep Prepare Cefathiamidine-d14 in non-deuterated solvent lc_hplc HPLC Separation (Chemical Purity) prep->lc_hplc nmr_analysis NMR Analysis (¹H and ²H Spectroscopy) prep->nmr_analysis ms_hrms HR-MS Analysis (Full Scan, High Resolution) lc_hplc->ms_hrms Eluent to MS ms_data Calculate Isotopologue Distribution & Species Abundance ms_hrms->ms_data nmr_data Confirm Label Position & Calculate Isotopic Enrichment nmr_analysis->nmr_data final_report Final Purity Report ms_data->final_report nmr_data->final_report caption Workflow for Isotopic Purity Assessment.

Caption: Workflow for Isotopic Purity Assessment.

Section 2: Ensuring Longevity: Stability Assessment of Cefathiamidine-d14

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how a drug substance changes over time under the influence of environmental factors.[16] For Cefathiamidine-d14, stability concerns are twofold: the intrinsic chemical stability of the cephalosporin nucleus and the isotopic stability of the carbon-deuterium bonds. The β-lactam ring in cephalosporins is susceptible to degradation, particularly through hydrolysis under acidic or basic conditions.[17] Additionally, while C-D bonds are stronger than C-H bonds, the potential for H/D back-exchange must be evaluated under relevant stress conditions.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[18] They involve subjecting the drug to conditions more severe than accelerated testing to identify potential degradation products and pathways.[18] This information is vital for developing stability-indicating analytical methods, which are a regulatory requirement.[18]

  • Causality Behind Experimental Choices: The stress conditions (acid, base, oxidation, heat, light) are chosen to mimic potential scenarios during manufacturing, storage, and administration. For cephalosporins, hydrolysis (acid/base) and oxidation are known degradation pathways.[17][19] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[18]

Experimental Protocol 2: Forced Degradation Study
  • Preparation: Prepare a stock solution of Cefathiamidine-d14 (e.g., 1 mg/mL). Prepare an unstressed control sample for comparison.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 4 hours). Neutralize the sample before analysis.[18]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1 hour), as cephalosporins are often more sensitive to basic conditions.[17] Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time (e.g., 6 hours).

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours). Also, test the solution for thermal stability.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC method (typically with UV or MS detection). The method must be able to resolve the intact Cefathiamidine-d14 peak from all degradation products.[20] Additionally, analyze the samples by LC-MS to assess for any H/D back-exchange.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the retest period (for an API) or shelf-life (for a drug product) and to recommend storage conditions.[16] They are conducted under standardized conditions defined by the International Council for Harmonisation (ICH).[20][21]

  • Long-Term Testing: Simulates real-world storage to determine the shelf-life.[16][20]

  • Accelerated Testing: Uses elevated temperature and humidity to speed up degradation and predict long-term stability in a shorter timeframe.[16][21]

Data Presentation: ICH Stability Testing Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table based on ICH Q1A(R2) guidelines.[20][21]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20][22]

Visualization: Comprehensive Stability Assessment Program

G cluster_initial Program Initiation cluster_forced Forced Degradation cluster_formal Formal Stability Studies (ICH) cluster_outcome Outcome start Cefathiamidine-d14 API Batch Release stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress long_term Long-Term Study (e.g., 25°C/60%RH) start->long_term accelerated Accelerated Study (e.g., 40°C/75%RH) start->accelerated pathway_id Identify Degradation Products & Pathways (LC-MS) stress->pathway_id method_dev Develop & Validate Stability-Indicating Method pathway_id->method_dev analysis Periodic Analysis using Validated Method (Purity, Degradants, Isotopic Integrity) long_term->analysis accelerated->analysis data_eval Evaluate Data Trends analysis:e->data_eval:w shelf_life Establish Retest Period & Recommended Storage Conditions data_eval->shelf_life caption Workflow for a Comprehensive Stability Program.

Caption: Workflow for a Comprehensive Stability Program.

Conclusion: A Framework for Confidence

The successful application of Cefathiamidine-d14 in research and development hinges on a robust and scientifically sound characterization of its isotopic purity and stability. This guide has outlined a comprehensive, self-validating system for this purpose. By integrating high-resolution mass spectrometry and NMR spectroscopy, researchers can gain a complete picture of the isotopic composition, ensuring the material meets stringent quality specifications. Concurrently, a systematic stability program, encompassing both forced degradation and long-term ICH studies, is crucial for understanding degradation pathways, establishing a stability-indicating analytical method, and defining appropriate storage conditions and retest periods. Adherence to these principles and protocols ensures that Cefathiamidine-d14 is a reliable and well-characterized tool, ultimately contributing to the integrity and success of the broader drug development program it supports.

References

  • Roy, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • Patsnap Synapse. (2024, June 14). What is Cefathiamidine used for?
  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines.
  • BenchChem. (2025). Application Note: Forced Degradation Studies for the Identification of Cefaloglycin Degradation Products.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • MedChemExpress. (n.d.). Cefathiamidine | Antibacterial Agent.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
  • ResearchGate. (2022, November 26). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefathiamidine?
  • ACS Publications. (2024, December 11). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation.
  • Semantic Scholar. (n.d.). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies.
  • PubMed. (n.d.). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.
  • Sinochem Nanjing Corporation. (n.d.). Cefathiamidine.
  • PharmaCompass.com. (n.d.). Cefathiamidine | Drug Information, Uses, Side Effects, Chemistry.
  • PMC. (n.d.). Applications of stable isotopes in clinical pharmacology.
  • ResearchGate. (n.d.). Results of forced degradation studies | Download Table.
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • PubMed. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR.
  • (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • (2022, August 1). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP.
  • (2024, November 13). Isotope-labeled Pharmaceutical Standards.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Arcinova. (n.d.). Isotope Labelling.
  • (2003, January 15). [Effects of cefathiamidine on the treatment of children with acute bacterial infectious disease]. Zhonghua Er Ke Za Zhi.

Sources

Technical Guide: Interpreting the Certificate of Analysis for Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Certificate of Analysis (CoA) for Cefathiamidine-d14 , a stable isotope-labeled internal standard (SIL-IS) used in high-precision bioanalytical assays (LC-MS/MS).

Cefathiamidine (CAS: 33075-00-2) is a first-generation cephalosporin antibiotic. The d14 isotopolog represents a highly specialized reagent where the fourteen hydrogen atoms on the N,N'-diisopropyl moiety are replaced with deuterium (


H). This specific labeling strategy ensures a significant mass shift (+14 Da), eliminating isotopic crosstalk and ensuring regulatory compliance with FDA and EMA bioanalytical guidelines.

Part 1: The Molecule & Labeling Logic

To interpret the CoA, one must first understand the structural modification. Cefathiamidine contains a diisopropylamidinio side chain.[1] The stability of the deuterium label is paramount; labels placed on acidic positions (like carboxylic acids or amides) can exchange with solvent protons, rendering the IS useless.

Structural Labeling Strategy

The "d14" designation confirms that the labeling occurs on the chemically inert alkyl chains:

  • Target Moiety:

    
    -di(propan-2-yl)carbamimidoyl group.[2][3]
    
  • Labeling Site: Two isopropyl groups (

    
    ).
    
  • Calculation: Each isopropyl group contains 7 non-exchangeable hydrogen atoms.

    
     deuterium atoms.
    

This design provides a mass shift of +14 Daltons, moving the Internal Standard (IS) signal far beyond the natural isotopic envelope of the analyte (M+1, M+2), ensuring zero interference in the mass spectrometer.

Diagram: Structural Logic & Mass Shift

Cefathiamidine_Structure cluster_0 Analyte: Cefathiamidine cluster_1 Internal Standard: Cefathiamidine-d14 Cef Cefathiamidine (C19H28N4O6S2) MW: ~472.6 Iso Diisopropyl Group (14 x 1H) Cef->Iso Contains Iso_d14 Diisopropyl-d14 Group (14 x 2H) Iso->Iso_d14 Deuterium Exchange (+14 Da Shift) Cef_d14 Cefathiamidine-d14 (C19H14D14N4O6S2) MW: ~486.7 Cef_d14->Iso_d14 Labeled at

Figure 1: Structural relationship between the analyte and the d14 internal standard, highlighting the labeling site.

Part 2: Decoding the Certificate of Analysis (CoA)

A CoA for a reference standard is not merely a receipt; it is a legal and scientific document validating the material's identity and purity. Below is a breakdown of the critical parameters found on a Cefathiamidine-d14 CoA and how to interpret them.

Identity (NMR & MS)
  • Test:

    
    H-NMR (Proton Nuclear Magnetic Resonance).
    
  • Expectation: The CoA must show the absence (or significant reduction) of the isopropyl methyl and methine proton signals (typically

    
     1.1-1.4 ppm and 
    
    
    
    3.5-4.0 ppm).
  • Why it matters: If these peaks are present, the deuteration is incomplete.

  • Mass Spectrometry: The parent ion should appear at

    
     (depending on salt form), confirming the +14 mass shift.
    
Chemical Purity (Chromatographic)
  • Method: HPLC-UV (typically at 254 nm).

  • Standard: >95% (often >98% for primary standards).

  • Interpretation: This measures how much of the sample is Cefathiamidine-like molecules vs. synthesis byproducts. It does not account for salt or water content.

Isotopic Purity (Enrichment)
  • Definition: The percentage of molecules that actually contain 14 deuterium atoms (

    
    ) versus 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Critical Threshold: The presence of

    
     (unlabeled Cefathiamidine) must be negligible (<0.5%).
    
  • Risk: If the CoA shows high

    
     content, your Internal Standard will contribute a signal to your Analyte channel, causing false positives  in patient samples.
    
Stoichiometry & Counter-ions (The "Salt Trap")

Cefathiamidine is often supplied as a salt (e.g., Formate, Trifluoroacetate, or Hydrochloride) to improve stability.

  • CoA Check: Look for "Salt Form" or "Counter-ion."

  • Impact: You must correct for the mass of the salt when preparing stock solutions. A 1 mg weigh-in of Cefathiamidine-d14 Formate contains less active isotope than 1 mg of the free base.

Part 3: Critical Calculations & Protocols

The most common error in bioanalysis is failing to correct for the "Purity Factor" provided in the CoA.

The "True Mass" Protocol

To ensure the concentration of your stock solution is accurate, apply the following formula derived from the CoA data:



Where Salt Correction =



Step-by-Step Stock Preparation Workflow
  • Review CoA: Identify Chemical Purity (e.g., 98.5%), Water Content (e.g., 1.2%), and Salt Form (e.g., TFA salt, MW 600.5 vs Free Base MW 486.7).

  • Weighing: Weigh approximately 1.0 mg of Cefathiamidine-d14 into a volumetric flask. Record exact weight (e.g., 1.05 mg).

  • Calculation:

    • 
      .
      
  • Dissolution: Dissolve in optimized solvent (typically 50:50 MeOH:Water with 0.1% Formic Acid to match stability conditions).

  • Storage: Aliquot immediately into amber glass vials and store at -80°C.

Diagram: The CoA Validation Workflow

CoA_Workflow cluster_tests CoA Testing Panel Raw Raw Material Cefathiamidine-d14 NMR 1H-NMR (Confirm d14 labeling) Raw->NMR HPLC HPLC-UV (Chemical Purity %) Raw->HPLC KF Karl Fischer (Water Content %) Raw->KF MS HRMS (Isotopic Enrichment) Raw->MS Calc Calculation Phase Apply Purity & Salt Factors NMR->Calc HPLC->Calc KF->Calc MS->Calc Stock Validated Stock Solution (Corrected Concentration) Calc->Stock Final Value

Figure 2: Workflow for transforming raw CoA data into a validated stock solution concentration.

Part 4: Regulatory Context (E-E-A-T)

Using a CoA effectively is a requirement for compliance with global regulatory standards.[4]

FDA Bioanalytical Method Validation (2018)

The FDA explicitly states that the Certificate of Analysis must be retained for all reference standards. For stable isotope standards, the guidance requires:

  • Isotopic Purity: To ensure no "cross-talk" (interference) between the analyte and the IS.

  • Stability: The CoA usually provides a "Retest Date." If the material is past this date, it must be recertified or discarded.

Causality in Method Failure

Why does the CoA matter?

  • Scenario: You observe a peak in your "Double Blank" (matrix + IS only) at the analyte retention time.

  • Cause: Your Cefathiamidine-d14 has low isotopic purity (contains

    
    ).
    
  • CoA Check: Review the "Isotopic Distribution" table on the CoA. If

    
    , the material is unsuitable for low-level quantitation (LLOQ) studies.
    

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[5][6] [Link]

  • International Council for Harmonisation (ICH). Guideline M10 on Bioanalytical Method Validation. (2022). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15942748, Cefathiamidine.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Cefathiamidine-d14 as an Internal Standard for Robust Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of drug development. The accuracy of these studies is contingent upon the bioanalytical methods used to quantify the drug in complex biological matrices like plasma or urine. Cefathiamidine is a first-generation cephalosporin antibiotic used in the treatment of infections caused by susceptible bacteria.[1][2] To accurately define its PK profile, a robust and reliable quantification method is essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4] However, the technique is susceptible to variations in sample preparation, instrument performance, and, most notably, matrix effects.[5] Matrix effects refer to the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample, leading to ion suppression or enhancement.[6][7][8] To correct for this variability, a suitable internal standard (IS) is indispensable. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[9][10][11] This document provides a comprehensive guide to the use of Cefathiamidine-d14 as an internal standard to develop a rugged, accurate, and precise bioanalytical method for Cefathiamidine.

The Scientific Rationale: Why a Stable Isotope-Labeled Internal Standard is Superior

The fundamental principle of using a SIL-IS like Cefathiamidine-d14 is that it is chemically and physically almost identical to the analyte, Cefathiamidine, but is distinguishable by mass in the mass spectrometer.[10] This near-identical nature ensures it can effectively compensate for multiple sources of analytical variability.

  • Co-elution and Matrix Effect Compensation : Cefathiamidine-d14 has virtually the same chromatographic properties as the unlabeled Cefathiamidine. They will elute from the LC column at the same time and therefore experience the exact same matrix-induced ion suppression or enhancement in the MS source.[6] While the absolute signal intensity of both the analyte and the IS may fluctuate between samples, their peak area ratio remains constant, ensuring accurate quantification.[11]

  • Correction for Extraction Variability : During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS will exhibit the same recovery efficiency as the analyte.[10] By adding a known amount of Cefathiamidine-d14 to every sample, standard, and quality control (QC) at the very beginning of the process, any loss during extraction is normalized.

  • Improved Precision and Accuracy : By mitigating the effects of sample-to-sample variation, the use of a SIL-IS dramatically improves the precision, accuracy, and overall robustness of the assay, a key requirement for regulatory bodies like the FDA and EMA.[11][12][13]

The heavy deuterium atoms in Cefathiamidine-d14 provide a significant mass shift (14 Da) from the parent drug, which is well above the recommended 3-4 Da minimum to prevent mass spectrometric cross-talk.[10]

Figure 1: Compensation for Matrix Effects using Cefathiamidine-d14 cluster_0 Without Internal Standard cluster_1 With Cefathiamidine-d14 (IS) A1 Sample 1 (Low Matrix Effect) Analyte Signal = 1000 A_Result Result: 50% Error in Quantification A1->A_Result Appears 2x more concentrated A2 Sample 2 (High Matrix Effect - Suppression) Analyte Signal = 500 A2->A_Result B1 Sample 1 Analyte Signal = 1000 IS Signal = 2000 Ratio (A/IS) = 0.5 B_Result Result: Accurate Quantification B1->B_Result B2 Sample 2 Analyte Signal = 500 IS Signal = 1000 Ratio (A/IS) = 0.5 B2->B_Result

Figure 1: Compensation for Matrix Effects using Cefathiamidine-d14.

Application Note: LC-MS/MS Method Development

A successful bioanalytical method hinges on the careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

3.1 Instrumentation A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this application. This setup provides the necessary chromatographic resolution and the sensitivity and selectivity of Multiple Reaction Monitoring (MRM).

3.2 Chromatographic Conditions The primary goal is to achieve a sharp, symmetrical peak for Cefathiamidine, well-separated from early-eluting matrix components like phospholipids.

  • Analytical Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.[3]

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Flow Rate : 0.4 - 0.6 mL/min

  • Gradient : A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) is necessary to elute Cefathiamidine and wash the column. A typical run time would be 3-5 minutes.

  • Column Temperature : Maintained at 40 °C to ensure reproducible retention times.[3]

3.3 Mass Spectrometry Conditions

  • Ionization Source : Electrospray Ionization (ESI) in positive mode is typically effective for cephalosporins.[14]

  • MRM Transitions : The instrument must be tuned to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard. This two-stage mass filtering provides exceptional selectivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cefathiamidine [To be optimized][To be optimized]50-100[To be optimized]
Cefathiamidine-d14 (IS) [To be optimized][To be optimized]50-100[To be optimized]

Table 1: Example MRM Parameter Table. Note: Specific m/z values and energies must be determined empirically by infusing pure standard solutions.

Protocol 1: Preparation of Standards and Quality Controls

Meticulous preparation of calibration standards and QCs is critical for method accuracy.

4.1 Materials

  • Cefathiamidine reference standard

  • Cefathiamidine-d14 internal standard

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, DMSO)

  • Control biological matrix (e.g., drug-free human plasma with K2EDTA anticoagulant)

  • Calibrated pipettes and laboratory glassware

4.2 Procedure

  • Primary Stock Solutions (1 mg/mL) :

    • Accurately weigh ~5 mg of Cefathiamidine and Cefathiamidine-d14 into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL. Store at -20°C or below.

  • Intermediate and Working Solutions :

    • Prepare serial dilutions of the primary stocks in 50:50 Acetonitrile:Water to create a range of working solutions for spiking.

    • Prepare a single Internal Standard Working Solution (e.g., 100 ng/mL) that will be added to all samples. The final concentration in the sample should be consistent and provide a robust MS signal.

  • Calibration Curve (CC) Standards :

    • Perform serial dilutions of the Cefathiamidine working solutions into blank matrix to prepare a calibration curve consisting of 8-10 non-zero concentration levels. The range should bracket the expected concentrations in study samples.

  • Quality Control (QC) Samples :

    • Prepare QCs in blank matrix using a separate stock weighing of Cefathiamidine. Prepare at a minimum of four levels:

      • LLOQ : Lower Limit of Quantification

      • LQC : Low Quality Control (approx. 3x LLOQ)

      • MQC : Medium Quality Control (mid-range of the curve)

      • HQC : High Quality Control (approx. 75-85% of the Upper Limit of Quantification)

Sample TypeExample Concentration (ng/mL)
CC 1 (LLOQ)1.0
CC 22.5
CC 310
CC 450
CC 5100
CC 6250
CC 7500
CC 8 (ULOQ)1000
LQC3.0
MQC80
HQC800

Table 2: Example Concentration Levels for CC and QC Samples.

Protocol 2: Biological Sample Extraction (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for sample cleanup, suitable for many small molecule applications.

Figure 2: Protein Precipitation Workflow for PK Sample Analysis start Start: Thaw Samples, CCs, QCs aliquot 1. Aliquot 50 µL of Plasma Sample start->aliquot add_is 2. Add 25 µL of Cefathiamidine-d14 Working Solution aliquot->add_is vortex1 3. Vortex (5 seconds) add_is->vortex1 add_ppt 4. Add 200 µL of Cold Acetonitrile (Precipitating Agent) vortex1->add_ppt vortex2 5. Vortex Vigorously (30 seconds) add_ppt->vortex2 centrifuge 6. Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant to a clean plate/vial centrifuge->transfer inject 8. Inject into LC-MS/MS System transfer->inject end End: Data Acquisition inject->end

Figure 2: Protein Precipitation Workflow for PK Sample Analysis.

Step-by-Step Methodology:

  • Retrieve study samples, CCs, and QCs from the freezer and allow them to thaw completely at room temperature, followed by vortexing.

  • Aliquot 50 µL of each sample, CC, and QC into designated wells of a 96-well plate or microcentrifuge tubes.

  • Add 25 µL of the Cefathiamidine-d14 IS working solution to every well/tube except for blank matrix samples (used to check for interferences).

  • Vortex the plate/tubes for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well/tube to induce protein precipitation.

  • Seal the plate or cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new plate or vials for analysis.

  • Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.

Bioanalytical Method Validation: A Framework for Trust

A full method validation must be performed according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance for Industry or the EMA/ICH M10 guideline, to demonstrate that the method is fit for purpose.[12][15][16][17]

Validation ParameterPurposeGeneral Acceptance Criteria
Selectivity To ensure endogenous matrix components do not interfere with the quantification of the analyte or IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[12]
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended range.≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.[16]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should be ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The IS-normalized matrix factor CV% across different lots of matrix should be ≤ 15%.[6][18]
Recovery To measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability QCs must be within ±15% of the nominal concentration.

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria.

Conclusion

The use of a stable isotope-labeled internal standard is the cornerstone of modern quantitative bioanalysis by LC-MS/MS. Cefathiamidine-d14 serves as the ideal internal standard for the quantification of Cefathiamidine in pharmacokinetic studies. Its ability to co-elute with the analyte allows it to perfectly track and correct for variability in extraction recovery and, crucially, matrix-induced ionization effects. By following the outlined protocols for method development, sample preparation, and rigorous validation, researchers can generate high-quality, reliable, and defensible concentration data, enabling accurate characterization of Cefathiamidine's pharmacokinetic profile. This robust analytical foundation is critical for making informed decisions throughout the drug development pipeline.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health.
  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). ResolveMass Laboratories Inc.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). Benchchem.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016, March 31). Future Science.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
  • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. (2023, March 10). LCGC International.
  • Zhi, L. J., Wang, L., Chen, X. K., Zhai, X. Y., Wen, L., Dong, L., Jacqz-Aigrain, E., Shi, Z. R., & Zhao, W. (2018). Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection. Drug Design, Development and Therapy, 12, 977–984. [Link]

  • Pharmacokinetics of cefathiamidine obtained from different studies. (n.d.). ResearchGate.
  • Kaza, M., & Karaźniewicz-Łada, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 391-394. [Link]

  • Zhi, L. J., Wang, L., Chen, X. K., Zhai, X. Y., Wen, L., Dong, L., Jacqz-Aigrain, E., Shi, Z. R., & Zhao, W. (2018). Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection. Drug Design, Development and Therapy, 12, 977–984. [Link]

  • Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. (2008, January 1). Wageningen University & Research.
  • Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022, November 16). National Institutes of Health.
  • Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. (n.d.). Antimicrobial Agents and Chemotherapy.
  • (PDF) Determination of cephalosporin antibiotic residues in milk using liquid chromatography -tandem mass spectrometry (LC -MS/MS) method. (2020, December 12). ResearchGate.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Medicines Agency.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

Sources

Application Note: High-Performance Quantitation of Cefathiamidine in Biological Matrices using Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantitation of Cefathiamidine, a first-generation cephalosporin, in human plasma. Addressing the critical challenges of beta-lactam instability and matrix-induced ionization suppression, this method utilizes Cefathiamidine-d14 as a stable isotope-labeled internal standard (SIL-IS). The protocol employs protein precipitation with acidified acetonitrile to ensure maximum analyte recovery and stability. The method is designed to meet FDA Bioanalytical Method Validation (BMV) 2018 guidelines, suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Introduction & Scientific Rationale

The Analyte: Cefathiamidine

Cefathiamidine (


) is a parenteral cephalosporin widely used for treating infections caused by susceptible gram-positive and gram-negative bacteria.[1][2][3] Like other beta-lactams, it possesses a chemically labile beta-lactam ring susceptible to hydrolysis by plasma esterases and spontaneous degradation at physiological pH.
The Challenge: Stability & Matrix Effects

Two primary hurdles exist in Cefathiamidine bioanalysis:

  • Pre-analytical Instability: The beta-lactam ring opens rapidly in plasma at room temperature, necessitating strict temperature control and pH stabilization during sample collection and processing.

  • Ionization Suppression: Endogenous plasma phospholipids often co-elute with polar antibiotics, suppressing the electrospray ionization (ESI) signal.

The Solution: Cefathiamidine-d14

To guarantee data integrity, Cefathiamidine-d14 is employed as the Internal Standard (IS).[1]

  • Mechanism: The d14 isotope (typically labeled on the two di-isopropyl groups of the side chain) co-elutes perfectly with the analyte, experiencing the exact same matrix effects and ionization conditions.

  • Causality: Unlike structural analogs (e.g., Cefazolin), the d14-IS compensates for both extraction variability and ion suppression in real-time, rendering the method "self-validating" on a per-sample basis.

Experimental Design & Materials

Reagents
  • Analyte: Cefathiamidine Reference Standard (>98% purity).

  • Internal Standard: Cefathiamidine-d14 (Custom synthesis or specialized vendor, e.g., Alsachim/TRC). Note: Ensure isotopic purity >99% to prevent contribution to the analyte channel.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

  • Matrix: K2EDTA Human Plasma (drug-free).

Instrumentation
  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    

LC-MS/MS Methodology

Mass Spectrometry Conditions

The method uses Positive Electrospray Ionization (ESI+). The specific MRM transitions rely on the fragmentation of the di-isopropylamidinothio side chain.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
Cefathiamidine 473.2 (

)
128.25025Quantifier
Cefathiamidine 473.2272.15030Qualifier
Cefathiamidine-d14 487.3 (

)
142.35025IS Quantifier

Note: The product ion m/z 128.2 corresponds to the protonated di-isopropyl carbamimidoyl fragment. The d14-IS shift (+14 Da) confirms the label is located on the isopropyl groups.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the beta-lactam).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Desalting)

  • 0.5 - 3.0 min: 5%

    
     95% B (Elution)
    
  • 3.0 - 3.5 min: 95% B (Wash)

  • 3.5 - 4.0 min: 5% B (Re-equilibration)

LC-MS Workflow Diagram

LCMS_Workflow Sample Processed Sample (Supernatant) Injector Autosampler (4°C) Sample->Injector Injection Column UHPLC Column (C18, 40°C) Injector->Column Gradient Elution ESI ESI Source (Positive Mode) Column->ESI Separation Q1 Q1 Filter (Precursor Selection) ESI->Q1 Ionization Q2 Collision Cell (Fragmentation) Q1->Q2 m/z 473.2 Q3 Q3 Filter (Fragment Selection) Q2->Q3 CID Detector Detector (Electron Multiplier) Q3->Detector m/z 128.2 Data Quantitation (Ratio Analyte/IS) Detector->Data Signal Integration

Figure 1: Schematic of the LC-MS/MS data acquisition workflow for Cefathiamidine.

Detailed Sample Preparation Protocol

This protocol uses Protein Precipitation (PPT) . It is preferred over Solid Phase Extraction (SPE) for Cefathiamidine to minimize processing time and degradation risk.

Preparation of Stock Solutions
  • Analyte Stock: Dissolve 1.0 mg Cefathiamidine in 1.0 mL DMSO/Water (50:50). Store at -80°C.

  • IS Stock: Dissolve Cefathiamidine-d14 to 1.0 mg/mL in DMSO/Water.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile containing 0.1% Formic Acid .

    • Expert Insight: Adding acid to the precipitation solvent (ACN) quenches enzymatic activity immediately upon contact with plasma.

Extraction Procedure
  • Thaw: Thaw plasma samples on ice (never at room temperature).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Precipitate: Add 200 µL of Working IS Solution (Cold ACN + 0.1% FA + d14-IS).

  • Vortex: Vortex vigorously for 1 minute at high speed.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean plate. Add 100 µL of Water (0.1% FA) .

    • Reasoning: Diluting the organic supernatant with water improves peak shape on the C18 column by reducing the solvent strength of the injection plug.

  • Inject: Inject 5 µL onto the LC-MS/MS.

Sample Prep Workflow Diagram

Sample_Prep Plasma 50 µL Plasma Sample (Thawed on Ice) PPT_Add Add 200 µL Precipitant (ACN + 0.1% FA + d14-IS) Plasma->PPT_Add Protein Precipitation Vortex Vortex Mix (1 min, High Speed) PPT_Add->Vortex Homogenization Spin Centrifuge (12,000g, 10 min, 4°C) Vortex->Spin Phase Separation Transfer Transfer 100 µL Supernatant Spin->Transfer Clarification Dilute Dilute with 100 µL Water (0.1% FA) Transfer->Dilute Solvent Matching Ready Ready for Injection Dilute->Ready Final Sample

Figure 2: Step-by-step Protein Precipitation protocol ensuring analyte stability.

Validation Strategy (FDA 2018 Compliance)

To ensure "Trustworthiness," the method must undergo the following validation tests:

  • Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of Cefathiamidine or the d14-IS.

  • Linearity: Construct a calibration curve (e.g., 10 – 10,000 ng/mL). Use a weighted linear regression (

    
    ).
    
  • Accuracy & Precision:

    • Run 5 replicates at LLOQ, Low, Mid, and High QC levels.

    • Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV <15%.[4]

  • Matrix Effect (ME):

    • Calculate IS-normalized Matrix Factor.

    • 
      .
      
    • Goal: The d14-IS should yield an ME close to 1.0, or if suppression occurs (e.g., 0.8), the analyte should be suppressed equally, correcting the ratio.

  • Stability:

    • Freeze-Thaw: 3 cycles from -80°C to wet ice.

    • Benchtop: 4 hours on ice (critical for beta-lactams).

    • Autosampler: 24 hours at 4°C.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Degradation of Analyte pH too high or Temp too high.Ensure all solvents contain 0.1% Formic Acid.[1] Keep samples on ice at all times.
Poor Peak Shape Injection solvent too strong.Ensure the final dilution step with water (Step 5.2.6) is performed. Match initial mobile phase.
High Backpressure Protein crash incomplete.Increase centrifugation speed or time. Ensure supernatant is not disturbed during transfer.
Carryover Sticky analyte on needle.Use a needle wash with high organic content (e.g., ACN:MeOH:Water:FA 40:40:20:0.5).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bian, L., & Bushby, N. (2015). Synthesis of [2H6]ceftazidime as a stable isotopically labeled internal standard. Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 313-316.[2] [Link](Cited for principle of SIL-IS synthesis for cephalosporins).

  • Salgado, H. R. N., et al. (2012).[3] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Scientific & Academic Publishing. [Link][3]

  • PubChem. (n.d.). Cefathiamidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Chauvin, M., et al. (2022). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma. Journal of Clinical Pharmacy and Therapeutics. [Link]

Sources

Application Note: High-Throughput and Selective Sample Preparation Strategies for the Quantification of Cefathiamidine-d14 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of Cefathiamidine and its stable isotope-labeled internal standard (SIL-IS), Cefathiamidine-d14, in biological matrices such as plasma, serum, and urine. As a first-generation cephalosporin antibiotic, accurate measurement of Cefathiamidine is critical for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1][] This guide delves into the rationale behind various extraction methodologies, offering detailed, field-proven protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed to ensure analytical robustness, minimize matrix effects, and align with the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Introduction: The Analytical Imperative for Cefathiamidine

Cefathiamidine is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against Gram-positive bacteria.[] Its clinical and developmental assessment relies on the precise quantification of drug concentrations in biological fluids. The use of a stable isotope-labeled internal standard, such as Cefathiamidine-d14, is the gold standard for LC-MS/MS-based bioanalysis. It corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results, a practice strongly recommended by global regulatory guidelines.[3]

A significant challenge in the bioanalysis of cephalosporins is the inherent instability of the β-lactam ring, which is susceptible to degradation.[6] Factors such as sample handling temperature, pH, and repeated freeze-thaw cycles can lead to artificially low concentration measurements.[6][7][8] Therefore, a well-designed and validated sample preparation workflow is paramount not only for removing interfering matrix components but also for preserving the integrity of the analyte from collection to analysis.

Foundational Principles: Sample Handling and Stability

Prior to any extraction procedure, meticulous sample handling is crucial to prevent the degradation of Cefathiamidine.

  • Temperature Control: Cephalosporins can degrade at room temperature.[6] All biological samples should be collected on ice and processed in a refrigerated environment (2-8°C) as quickly as possible.

  • Anticoagulant Selection: For plasma collection, use tubes containing anticoagulants like EDTA or sodium citrate.[6]

  • Storage: For long-term storage, plasma, serum, or urine samples should be immediately frozen and maintained at -80°C.[6][7] At this temperature, most cephalosporins are stable for several months.[6][7] Limit freeze-thaw cycles by aliquoting samples into single-use volumes.[6]

Core Sample Preparation Techniques

The choice of a sample preparation method depends on the required sensitivity, throughput, sample volume, and the complexity of the biological matrix.[9][10] The three principal techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—offer a trade-off between speed, cost, and the cleanliness of the final extract.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle of Causality: PPT is the simplest and fastest method for removing proteins from plasma or serum. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample.[11] This disrupts the hydration shell around the proteins, reducing their solubility and causing them to precipitate.[11] The supernatant, containing the analyte and smaller molecules, can then be directly analyzed. While efficient for protein removal, this method is the least selective and may leave other matrix components like phospholipids, which can cause ion suppression in the MS source.[9][10]

Experimental Protocol: Protein Precipitation

  • Thawing: Thaw frozen plasma/serum samples on wet ice or in a refrigerated environment.

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the biological sample.

  • Internal Standard Spiking: Add 10 µL of Cefathiamidine-d14 working solution (concentration should be optimized based on the expected analyte range) to each sample, standard, and quality control (QC).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common). Using a solvent that also contains 1% formic acid can improve protein precipitation and the stability of some analytes.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean 96-well plate or autosampler vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the organic content tolerance of the chromatographic method.

Workflow Visualization: Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Aliquot 100 µL Plasma/Serum B 2. Spike with Cefathiamidine-d14 IS A->B C 3. Add 300 µL Ice-Cold Acetonitrile B->C D 4. Vortex for 60s C->D E 5. Centrifuge at >12,000 x g for 10 min at 4°C D->E F 6. Transfer Supernatant for Analysis E->F

Caption: A streamlined workflow for the rapid removal of proteins.

Liquid-Liquid Extraction (LLE): Enhanced Selectivity

Principle of Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase.[12] Cefathiamidine, being a moderately polar molecule, can be extracted from the aqueous biological matrix into a suitable organic solvent after pH adjustment. This technique provides a cleaner extract than PPT by removing not only proteins but also highly polar, water-soluble interferences and some lipids.[13] The choice of extraction solvent is critical and is based on analyte polarity and recovery efficiency.

Experimental Protocol: Liquid-Liquid Extraction

  • Thawing & Aliquoting: Thaw 200 µL of the biological sample (plasma, serum, or urine) on wet ice.

  • Internal Standard Spiking: Add 10 µL of Cefathiamidine-d14 working solution.

  • pH Adjustment (If Necessary): Add 50 µL of a suitable buffer (e.g., pH 4.8 acetate buffer) to optimize the charge state of Cefathiamidine for extraction.[14]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like chloroform-1-pentanol (3:1)).[14]

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Workflow Visualization: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow A 1. Aliquot 200 µL Sample & Spike with IS B 2. Adjust pH with Buffer A->B C 3. Add 1 mL Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Vortex & Centrifuge to Separate Phases C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G

Caption: A multi-step process for achieving cleaner sample extracts.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Principle of Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[15] The sample is passed through a cartridge containing a solid sorbent. Based on the chemistry of the analyte and the sorbent, interferences can be washed away while the analyte of interest is retained. The analyte is then eluted with a small volume of a strong solvent. This method provides the cleanest extracts, significantly reducing matrix effects and improving the lower limit of quantitation (LLOQ).[9][10] For Cefathiamidine, a reversed-phase sorbent like C18 is a common choice.[15]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Sample Pre-treatment: Centrifuge 500 µL of the biological sample (e.g., urine) to remove particulates. Dilute 1:1 with 2% phosphoric acid to ensure the analyte is in a suitable state for binding. Add the Cefathiamidine-d14 internal standard.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent bed go dry.[16]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining Cefathiamidine.[16]

  • Elution: Elute Cefathiamidine and its IS from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of the mobile phase for analysis.

Workflow Visualization: Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow A 1. Pre-treat Sample & Spike with IS C 3. Load Sample A->C B 2. Condition SPE Cartridge (Methanol -> Water) B->C D 4. Wash Interferences C->D E 5. Elute Analyte D->E F 6. Evaporate & Reconstitute E->F

Caption: The most selective workflow for minimizing matrix effects.

Method Comparison and Data Presentation

The choice of method is a critical decision based on the specific goals of the analysis. The following table summarizes the key performance characteristics of each technique.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowMediumHigh
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Typical Recovery Variable (80-100%)Good (85-105%)Excellent & Consistent (>90%)
Matrix Effect High PotentialModerateLow
Automation Potential HighMediumHigh
Technical Skill LowMediumHigh
Best For Early discovery, high sample loadsRegulated bioanalysis, cleaner extractsLow LLOQ requirements, complex matrices

Adherence to Regulatory Standards

Any bioanalytical method used in regulated studies must be validated according to guidelines from bodies like the FDA or EMA (which has adopted the ICH M10 guideline).[3][4][5][17] The chosen sample preparation technique is integral to passing validation tests for:

  • Selectivity: Ensuring no interference at the retention times of the analyte and IS from endogenous matrix components.[3] SPE provides the highest degree of selectivity.

  • Matrix Effect: Assessing the ion suppression or enhancement caused by co-eluting matrix components. Cleaner extracts from LLE and especially SPE minimize matrix effects.[17]

  • Recovery: The efficiency of the extraction process. Recovery should be consistent across the concentration range.[3]

  • Stability: Demonstrating that the analyte is stable throughout the sample preparation process, including post-preparative stability in the autosampler.[6]

Conclusion

The successful quantification of Cefathiamidine-d14 in biological matrices is critically dependent on a robust and well-validated sample preparation strategy. Protein Precipitation offers a rapid, high-throughput solution ideal for discovery-phase studies. Liquid-Liquid Extraction provides a balance of cleanliness and throughput suitable for many regulated bioanalysis applications. For the highest sensitivity and selectivity, particularly when dealing with complex matrices or requiring very low limits of quantification, Solid-Phase Extraction remains the unparalleled choice. The protocols and principles outlined in this guide provide a foundation for developing reliable methods that ensure data integrity and meet global regulatory expectations.

References

  • Chow, S. C. (2014). Recent analytical methods for cephalosporins in biological fluids. PubMed Central. Available from: [Link]

  • Lange, J., & Frey, O. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]

  • Ahmad, I., et al. (2020). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. Available from: [Link]

  • Karageorgou, E., & Samanidou, V. (2021). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. MDPI. Available from: [Link]

  • Abdulla, A., et al. (2020). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available from: [Link]

  • Dax, S. L., et al. (1992). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. PubMed Central. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Santoro, M. L., et al. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. PubMed. Available from: [Link]

  • Basile, A., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. Available from: [Link]

  • Wang, J., et al. (2020). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. ResearchGate. Available from: [Link]

  • Brisson, G. J., & Fourtillan, J. B. (1981). Determination of cephalosporins in biological material by reversed-phase liquid column chromatography. PubMed. Available from: [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Waters Corporation. (2020). Analysis of Antibiotics in Plasma for Clinical Research. Available from: [Link]

  • Dusi, G., et al. (2022). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Available from: [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available from: [Link]

  • Wang, J., et al. (2019). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. ResearchGate. Available from: [Link]

  • Toothaker, R. D., & Welling, P. G. (1987). Recent analytical methods for cephalosporins in biological fluids. ResearchGate. Available from: [Link]

  • Lee, S. C., & Lee, Y. I. (2001). Extraction of Cephalosporin Antibiotics with Aqueous Two-phase Systems Composed of Water-miscible Organic Solvents and Salts. ResearchGate. Available from: [Link]

  • Phenomenex. (2024). Protein Precipitation Method. Available from: [Link]

  • Rocchi, S., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available from: [Link]

  • Wiergowski, M., et al. (2024). Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples. SpringerLink. Available from: [Link]

  • González, V., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Agilent Technologies, Inc. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available from: [Link]

  • De Giovanni, N., & Fucci, N. (2000). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Berendsen, B. (2010). LC-MS residue analysis of antibiotics : what selectivity is adequate?. SciSpace. Available from: [Link]

  • Shailaja, V. V., & Sangeetha, R. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed Central. Available from: [Link]

  • Reddit. (2024). Anyone here run a urine SPE method for toxicological analysis?. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Available from: [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeut. Frontiers in Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. Ceftazidime. PubChem. Available from: [Link]

  • Decosterd, L. A., et al. (2021). Quantification of Ceftazidime in the Vitreous Humor Using Ultra-performance Convergence Chromatography–Tandem Mass Spectrometry. PubMed Central. Available from: [Link]

  • Ferreira, A. D., & Polonini, H. C. (2013). Biological and physicochemical stability of ceftazidime and aminophylline on glucose parenteral solution. SciELO. Available from: [Link]

  • Burkhardt, O., et al. (2022). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. PubMed. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ceftazidime. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of mass spectrometry parameters for Cefathiamidine and its deuterated internal standard, Cefathiamidine-d14. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a robust LC-MS/MS method for Cefathiamidine?

A1: The main challenges in developing a sensitive and reliable LC-MS/MS method for Cefathiamidine, a cephalosporin antibiotic, include:

  • Selection of Optimal Precursor and Product Ions: Cephalosporins have characteristic fragmentation patterns, but selecting the most intense and specific transitions is crucial for sensitivity and to avoid interferences.[1][2]

  • Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4]

  • Chromatographic Separation: Achieving good peak shape and separation from endogenous matrix components is essential for minimizing matrix effects and ensuring accurate integration.

  • Stability: Cefathiamidine, like other β-lactam antibiotics, can be susceptible to degradation in certain conditions. Ensuring its stability throughout the sample preparation and analysis process is critical.

Q2: Why is a deuterated internal standard like Cefathiamidine-d14 recommended?

A2: A stable isotope-labeled internal standard (SIL-IS), such as Cefathiamidine-d14, is the gold standard for quantitative bioanalysis via LC-MS/MS.[4][5] The key advantages include:

  • Correction for Matrix Effects: Cefathiamidine-d14 has nearly identical physicochemical properties to the unlabeled analyte. This means it will experience similar extraction recovery and ionization suppression or enhancement, allowing for accurate correction of these variabilities.[5]

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, a SIL-IS corrects for variations in sample preparation, injection volume, and instrument response.[5]

  • Co-elution with the Analyte: The deuterated standard co-elutes with the analyte, providing the most accurate correction for matrix effects at the specific retention time of the analyte.[4]

Q3: What is isotopic crosstalk and how can it affect my results with Cefathiamidine-d14?

A3: Isotopic crosstalk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[6][7][8] There are two primary types:

  • Analyte to Internal Standard Crosstalk: The isotopic variants of the unlabeled Cefathiamidine can contribute to the signal of the Cefathiamidine-d14, especially at high analyte concentrations. This can lead to an underestimation of the true analyte concentration.

  • Internal Standard to Analyte Crosstalk: Impurities in the Cefathiamidine-d14 standard (i.e., unlabeled Cefathiamidine) can contribute to the analyte signal. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

It is crucial to assess for crosstalk during method development and validation.[6][7]

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Peak for Cefathiamidine or Cefathiamidine-d14

This is a common issue that can be systematically addressed.

Workflow for Troubleshooting Poor Signal Intensity

Caption: Troubleshooting workflow for low or absent MS signal.

Step-by-Step Troubleshooting:

  • Direct Infusion:

    • Action: Prepare a solution of Cefathiamidine and Cefathiamidine-d14 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.

    • Rationale: This isolates the mass spectrometer from the LC system to confirm that the instrument is capable of detecting the analytes and that the chosen precursor ions are correct.

  • System Performance Check:

    • Action: If a signal is observed during infusion, inject a known standard solution onto the LC-MS/MS system.

    • Rationale: This helps determine if the issue is related to the LC method, such as poor chromatography or analyte degradation on the column.

  • Ion Source Parameter Optimization:

    • Action: Systematically adjust ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).

    • Rationale: These parameters significantly impact the efficiency of ionization and desolvation. A systematic optimization is necessary to find the "sweet spot" for Cefathiamidine.

  • MRM Transition Verification:

    • Action: Confirm that the correct precursor and product ions are being monitored.

    • Rationale: A simple typo in the method file can lead to a complete loss of signal. Double-check the m/z values for both Cefathiamidine and Cefathiamidine-d14.

  • Matrix Effects Investigation:

    • Action: If a signal is present in a clean standard but absent or significantly reduced in a biological sample, investigate matrix effects.

    • Rationale: Co-eluting endogenous compounds can suppress the ionization of the analytes. A post-column infusion experiment can help identify regions of ion suppression.

Guide 2: High Variability and Poor Reproducibility

High variability in results can often be traced back to a few key areas.

Decision Tree for High Variability

Caption: Decision tree for diagnosing high result variability.

Step-by-Step Troubleshooting:

  • Evaluate Internal Standard Response:

    • Action: Examine the peak area of Cefathiamidine-d14 across a batch of samples.

    • Rationale: The internal standard response should be consistent. Significant variation suggests issues with sample preparation, injection volume, or severe and variable matrix effects.

  • Assess Chromatography:

    • Action: Look for changes in retention time, peak shape, and peak splitting.

    • Rationale: Inconsistent chromatography can lead to variable integration and inaccurate results. This could be due to column degradation, mobile phase issues, or a problem with the LC system.

  • Review Sample Preparation Procedure:

    • Action: Scrutinize every step of the sample preparation workflow for potential sources of error.

    • Rationale: Inconsistent pipetting, vortexing, or evaporation can introduce significant variability. Ensure all steps are performed consistently for all samples.

Experimental Protocols

Protocol 1: MRM Transition Optimization for Cefathiamidine and Cefathiamidine-d14

Objective: To identify the most intense and specific precursor-to-product ion transitions for Cefathiamidine and its deuterated internal standard.

Materials:

  • Cefathiamidine reference standard

  • Cefathiamidine-d14 reference standard

  • Mass spectrometer-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump and infusion line

Procedure:

  • Prepare Infusion Solutions: Prepare separate ~1 µg/mL solutions of Cefathiamidine and Cefathiamidine-d14 in the infusion solvent.

  • Optimize in Positive Ion Mode: Cephalosporins generally ionize well in positive electrospray ionization (ESI) mode.[2]

  • Full Scan (Q1 Scan) for Precursor Ion Identification:

    • Infuse the Cefathiamidine solution and acquire a full scan mass spectrum (e.g., m/z 100-600).

    • Identify the protonated molecule [M+H]⁺. For Cefathiamidine (MW ≈ 411.5 g/mol ), this should be around m/z 412.5.

    • Repeat for Cefathiamidine-d14. The [M+H]⁺ should be shifted by the number of deuterium atoms (e.g., m/z 426.5 for d14).

  • Product Ion Scan (MS/MS) for Fragment Identification:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion for Cefathiamidine in Q1.

    • Ramp the collision energy (e.g., 10-50 eV) to induce fragmentation and identify the most intense and stable product ions. Common fragmentation pathways for cephalosporins involve cleavage of the β-lactam ring and side chains.[1]

    • Repeat this process for Cefathiamidine-d14. The product ions may or may not contain the deuterium labels, depending on their location in the molecule.

  • Select MRM Transitions: Choose at least two of the most intense and specific product ions for each compound to create MRM transitions. Having a primary (quantifier) and a secondary (qualifier) transition enhances the specificity of the assay.

Expected MRM Transitions (Hypothetical - Must be Experimentally Verified):

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cefathiamidine~412.5To be determined experimentallyTo be determined experimentally
Cefathiamidine-d14~426.5To be determined experimentallyTo be determined experimentally
Protocol 2: Collision Energy and Source Parameter Optimization

Objective: To fine-tune the collision energy for each MRM transition and optimize ion source parameters for maximum sensitivity.

Procedure:

  • Collision Energy (CE) Optimization:

    • While infusing the standard solution, monitor the selected MRM transitions.

    • For each transition, ramp the collision energy in small increments (e.g., 2 eV) and plot the signal intensity versus the CE value.

    • Select the CE that produces the maximum signal intensity for each transition.

  • Source Parameter Optimization:

    • Using the optimized MRM transitions and collision energies, systematically adjust the following parameters while infusing the analyte solution:

      • Capillary/Ion Spray Voltage

      • Source Temperature

      • Nebulizer Gas Pressure

      • Heater/Auxiliary Gas Flow

      • Curtain Gas Flow

    • Adjust one parameter at a time while keeping others constant to determine the optimal setting for each.

Optimized Parameters (Example - Must be Experimentally Determined):

ParameterOptimized Value
Capillary Voltage4500 V
Source Temperature550 °C
Collision Energy (Cefathiamidine)25 eV (Quantifier), 35 eV (Qualifier)
Collision Energy (Cefathiamidine-d14)27 eV (Quantifier), 37 eV (Qualifier)

Regulatory Compliance and Method Validation

All bioanalytical methods used in regulated studies must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Stability (Freeze-Thaw, Bench-Top, Long-Term)

References

  • Morin, L.-P., Mess, J.-N., Furtado, M., & Garofolo, F. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Bioanalysis, 3(3), 275–283.
  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (2008).
  • Zero Cross-talk on the TSQ Quantum. Thermo Fisher Scientific.
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). PMC.
  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (2025). Analytical Chemistry.
  • U.S. Food and Drug Administration. (2018).
  • Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures. (2022). Journal of the American Society for Mass Spectrometry.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (n.d.). ChemRxiv.
  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021). Chemical Reviews.
  • Using Hydrogen/Deuterium exchange and native mass spectrometry to study peptide antibiotics biosynthesis. (2024). McGill University.
  • Detecting diagnostic features in MS/MS spectra of post-transl
  • Deuterated Standards for LC-MS Analysis. (2025).
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (n.d.).
  • Collision-Induced Fragmentation of Macrolide Antibiotics. (2015). Emery Pharma.
  • Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. (2025).
  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... (n.d.).

Sources

Troubleshooting poor peak shape with Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefathiamidine-d14 Analysis

Welcome to the technical support center for troubleshooting poor peak shape in the analysis of Cefathiamidine-d14. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

General Peak Shape Problems

Q1: My Cefathiamidine-d14 peak is tailing significantly. What are the most common causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue when analyzing polar, ionizable compounds like cephalosporins.[1][2] The primary causes stem from undesirable secondary interactions between the analyte and the stationary phase.[3][4]

  • Causality & Mechanism: Cefathiamidine, a first-generation cephalosporin, possesses functional groups that can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[5][6][][8] These silanol groups can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong, non-ideal ionic interactions with the analyte. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[3][4][5]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups.[4] Lower the pH of your aqueous mobile phase to a range of 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the silanols are protonated and minimizes secondary ionic interactions.[9]

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, effectively shielding them from interaction with the analyte.[10]

    • Buffer Selection and Concentration: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. Phosphate and acetate buffers are commonly used for cephalosporin analysis.[11][12][13][14] A buffer concentration of 20-50 mM is typically sufficient.[11]

    • Column Overload Check: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves, you may be experiencing mass overload.[10][15] Reduce the concentration of your sample or the injection volume.[16]

Q2: I'm observing peak fronting with Cefathiamidine-d14. What does this indicate?

Peak fronting, where the initial part of the peak is sloped and the latter half is steep, is less common than tailing but points to specific problems.[17][18]

  • Causality & Mechanism: Fronting is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[10][16][17] If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and move too quickly at the head of the column, leading to a fronting peak.[17][19] Severe concentration overload can also saturate the stationary phase, causing some analyte molecules to travel with the mobile phase front.[10][16][17]

  • Troubleshooting Protocol:

    • Sample Solvent Compatibility: The ideal practice is to dissolve your sample in the initial mobile phase.[9][15] If the solubility of Cefathiamidine-d14 is an issue, use the weakest possible solvent that ensures complete dissolution.

    • Reduce Injection Volume/Concentration: As with tailing, dilute your sample or reduce the injection volume to rule out concentration overload.[16][18]

    • Check for Column Collapse: In rare cases, drastic changes in mobile phase composition or operating outside the column's recommended pH or temperature range can cause the packed bed of the column to collapse, which can lead to fronting.[10][17]

Q3: My Cefathiamidine-d14 peak is split or appears as a "double peak". How do I troubleshoot this?

Peak splitting is a clear indicator of a problem either with the column itself or the sample introduction process.[1][2][10][20]

  • Causality & Mechanism:

    • Blocked Frit/Column Inlet: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column.[20][21] This causes the sample to be unevenly distributed onto the stationary phase, creating two distinct flow paths and, consequently, a split peak.[21][22] If all peaks in the chromatogram are split, this is a very likely cause.[21][22]

    • Column Void: A void or channel in the packing material at the head of the column can also create multiple paths for the analyte, leading to peak splitting.[10][20][21]

    • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible or much stronger than the mobile phase can cause the sample to precipitate at the column inlet or travel through in a distorted band.[9][10]

    • Co-elution: It's possible that the split peak is actually two closely eluting compounds.[10][22] This is less likely with a deuterated standard but should be considered if an impurity is present.

  • Troubleshooting Workflow:

    Diagram: Troubleshooting Peak Splitting

    G Start Split Peak Observed for Cefathiamidine-d14 CheckAllPeaks Are ALL peaks in the chromatogram split? Start->CheckAllPeaks SystemIssue Indicates a pre-column issue. CheckAllPeaks->SystemIssue Yes AnalyteIssue Indicates an issue specific to the analyte or its interaction. CheckAllPeaks->AnalyteIssue No SinglePeakSplit No (Only d14 peak is split) AllPeaksSplit Yes CheckFrit Action: Check/Replace Guard Column & Inlet Frit SystemIssue->CheckFrit CheckVoid Action: Inspect Column for Void (May need replacement) CheckFrit->CheckVoid CheckSolvent Action: Prepare sample in mobile phase. Re-inject. AnalyteIssue->CheckSolvent CheckCoelution Action: Inject smaller volume. Does it resolve into two peaks? CheckSolvent->CheckCoelution OptimizeMethod Action: Optimize separation (gradient, mobile phase) CheckCoelution->OptimizeMethod Yes StillSplit Problem likely solvent effect or early column degradation. CheckCoelution->StillSplit No Resolved Yes NotResolved No

    Caption: Logical workflow for diagnosing the cause of a split peak.

Issues Specific to Deuterated Internal Standards

Q4: My Cefathiamidine-d14 (IS) peak has a slightly different retention time than the unlabeled Cefathiamidine analyte. Is this normal, and can it cause problems?

Yes, a small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon and can sometimes lead to quantification issues.[23][24]

  • Causality & Mechanism (Isotope Effect): Replacing hydrogen with deuterium (a heavier isotope) can slightly alter the physicochemical properties of the molecule.[24] Specifically, the C-D bond is slightly shorter and stronger than the C-H bond. In reversed-phase chromatography, this can lead to a minor increase in hydrophobicity, often causing the deuterated standard to be retained slightly longer than the analyte.[24]

  • Potential for Inaccurate Quantification: While stable isotope-labeled internal standards are excellent for correcting for sample loss during preparation and for variations in injection volume, they may not perfectly compensate for matrix effects if they do not co-elute precisely with the analyte.[25][26] If there is a region of significant ion suppression or enhancement in your LC-MS analysis that falls between the elution of the analyte and the IS, the ratio of their responses will be skewed, leading to inaccurate results.[25]

  • Troubleshooting Protocol:

    • Assess the Degree of Separation: If the peaks are baseline-resolved, your chromatographic conditions may be too aggressive.

    • Modify Chromatographic Conditions:

      • Reduce Organic Solvent Strength: Decrease the percentage of acetonitrile or methanol in the mobile phase to increase retention and encourage better co-elution.

      • Adjust Gradient: If using a gradient, make it shallower around the elution time of the analytes.

      • Lower Flow Rate: Reducing the flow rate can sometimes improve resolution and minimize the separation between the two compounds.

    • Use a Column with Lower Resolving Power: In some cases, a column with slightly lower efficiency can be beneficial to ensure the analyte and IS elute as a single, combined peak for the purpose of quantification.[23]

Table 1: Example Mobile Phase Conditions for Cephalosporin Analysis

ParameterCondition A (High Resolution)Condition B (For Co-elution)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 5 min10% to 70% B in 8 min
Flow Rate 0.4 mL/min0.3 mL/min
Temperature 40 °C35 °C

This table provides example starting points. Method development and optimization are required for specific applications.[11][12][13][14]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase to address peak tailing.

  • Baseline Experiment: Run your current method and record the tailing factor, retention time, and resolution for the Cefathiamidine-d14 peak.

  • pH Adjustment:

    • Prepare three batches of your aqueous mobile phase (e.g., 95:5 Water:Acetonitrile) buffered at different pH values: pH 5.0 (current), pH 3.5, and pH 2.8. Use formic acid or phosphoric acid to adjust the pH.

    • Inject the sample using each mobile phase, ensuring the column is fully equilibrated before each run (at least 10 column volumes).

    • Compare the peak shapes. You should observe a significant improvement in symmetry at lower pH.[5]

  • Organic Modifier Evaluation:

    • Using the optimal pH determined in the previous step, prepare two mobile phases: one with acetonitrile as the organic modifier and one with methanol.

    • Run the analysis with both mobile phases and compare peak shape and retention. Sometimes, one organic modifier will provide better peak shape for a specific analyte.

  • Buffer Concentration:

    • If tailing persists, evaluate the effect of buffer concentration (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH. A higher concentration can sometimes better mask residual silanol activity.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • LCGC International. (2020, November 11). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • ASM Journals. (n.d.). High-pressure liquid chromatographic method for analysis of cephalosporins.
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Lab-Tools. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • CORE. (n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method.
  • Systematic Reviews in Pharmacy. (2021, February 15). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chromatography Today. (n.d.). What is Peak Splitting?
  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives.
  • Nature. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment.
  • PubMed. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment.
  • MedChemExpress. (n.d.). Cefathiamidine | Antibacterial Agent.
  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?
  • BOC Sciences. (n.d.). CAS 33075-00-2 (Cefathiamidine).
  • Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Patsnap Synapse. (2024, June 14). What is Cefathiamidine used for?

Sources

Validation & Comparative

Cross-Validation of Cefathiamidine-d14 Assays: A Multi-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of first-generation cephalosporins like Cefathiamidine , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs and low-deuterium isotopes (e.g., d3) are common, Cefathiamidine-d14 represents the high-performance tier of stable isotope-labeled internal standards (SIL-IS).[1][2][3]

This guide provides a rigorous framework for cross-validating Cefathiamidine-d14 assays between laboratories. It objectively compares the d14 isotope against conventional alternatives, highlighting its superior mass spectral resolution while addressing the specific chromatographic challenges introduced by high-count deuteration.

Part 1: The Technical Imperative

The Challenge: Quantifying Cefathiamidine

Cefathiamidine (


) presents specific bioanalytical challenges:
  • Polarity: High polarity leads to early elution on C18 columns, often in the "ion suppression zone" of plasma phospholipids.

  • Isotopic Overlap: The natural isotopic abundance of sulfur (

    
    ) and carbon (
    
    
    
    ) creates a significant M+2 and M+3 signal.[1][2] Low-mass IS options (like d3) often suffer from "crosstalk"—where the high concentration of the analyte contributes signal to the IS channel, biasing quantification.
The Solution: Cefathiamidine-d14

By replacing 14 hydrogen atoms with deuterium (likely targeting the two isopropyl groups on the amidino moiety), Cefathiamidine-d14 shifts the precursor mass by +14 Da.

  • Mechanism of Action: This mass shift moves the IS completely out of the natural isotopic envelope of the analyte, eliminating crosstalk even at Upper Limit of Quantification (ULOQ) concentrations.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts Cefathiamidine-d14 with its primary alternatives.

FeatureCefathiamidine-d14 (Target)Cefathiamidine-d3 (Alternative A)Structural Analog (e.g., Ceftazidime)
Mass Shift +14 Da (Superior)+3 Da (Marginal)N/A (Different Mass)
Crosstalk Risk Null. No overlap with analyte natural isotopes.[1][2][3]High. Analyte M+3 signal interferes with IS at high conc.None , but chemical noise can interfere.[1]
RT Shift (Deuterium Effect) Moderate. May elute 2–5s earlier than analyte due to lipophilicity changes.[1][2][3]Negligible. Co-elutes perfectly.Significant. Elutes at different time; does not track matrix effects.
Matrix Factor Compensation High. Tracks ionization changes well, provided RT shift is managed.[1]Excellent. Perfect co-elution tracks matrix effects exactly.Poor. Subject to different suppression zones.[1][3]
Cost High (Custom Synthesis)ModerateLow
Expert Insight: The "Deuterium Effect" Pitfall

While d14 is superior for mass resolution, the heavy deuteration increases the molecule's lipophilicity slightly. On high-efficiency UHPLC columns, Cefathiamidine-d14 may elute slightly earlier than the non-labeled drug.[1][2][3]

  • Risk: If the analyte elutes at the very edge of a suppression zone, the IS might elute inside it, leading to a Matrix Factor (MF) mismatch.

  • Mitigation: The protocol below requires a "Matrix Effect Map" to ensure both analyte and d14-IS elute in a clean window.

Part 3: Cross-Validation Protocol (Inter-Laboratory)

This protocol is designed to validate the transfer of a Cefathiamidine-d14 LC-MS/MS method from a Reference Lab (Site A) to a Test Lab (Site B) , complying with FDA and ICH M10 guidelines.

Phase 1: Study Design (Round Robin)

To prove the d14 assay is robust across sites, both labs must analyze shared samples.[1]

  • Spiked QCs: Site A prepares Quality Control samples (Low, Mid, High) in pooled plasma.[1]

  • Incurred Samples: Site A selects 20+ study samples (if available) with known concentrations.[1][2][3]

  • Shipping: One set is analyzed at Site A; a duplicate set is shipped frozen to Site B.

Phase 2: Experimental Workflow

Method Parameters (Standardized):

  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3]

  • IS Concentration: 50 ng/mL Cefathiamidine-d14 (constant).[1][2][3]

Step-by-Step Validation Logic:

CrossValidation cluster_0 Site A (Reference) cluster_1 Logistics cluster_2 Site B (Test) Prep Master Stock Prep (Analyte & d14-IS) QC_Gen Generate Spiked QCs (L, M, H) Prep->QC_Gen Analysis_A LC-MS/MS Analysis (Site A) QC_Gen->Analysis_A Ship Frozen Transfer (-80°C) QC_Gen->Ship Data Statistical Comparison (Bland-Altman) Analysis_A->Data Recv Thaw & Re-Extract Ship->Recv Analysis_B LC-MS/MS Analysis (Site B) Recv->Analysis_B Analysis_B->Data

Figure 1: Cross-validation workflow ensuring sample integrity between Reference and Test laboratories.

Phase 3: Critical Acceptance Criteria

For the assay to be considered "Cross-Validated" using the d14 standard:

  • % Difference: The difference between Site A and Site B results must be within ±20% for at least 67% of samples.

    
    
    
  • IS Response Consistency: The variation in Cefathiamidine-d14 peak area across the run (CV%) should be comparable between sites (e.g., both <10%). If Site B shows >15% variation while Site A is stable, it indicates matrix effects affecting the d14 isotope differently at Site B (likely due to different solvent qualities or column aging).[1]

Part 4: Data Analysis & Reporting

Assessment of Isotopic Purity

Before running samples, Site B must verify the d14 stock solution does not contain native Cefathiamidine (d0).[1]

  • Test: Inject a high concentration of d14-IS only. Monitor the transition for the native drug.

  • Limit: The response in the native channel must be <20% of the LLOQ response.

Bland-Altman Analysis

Do not rely solely on linear regression (


).[1][2][3] Use a Bland-Altman plot to detect bias.[1][2][3]
  • X-Axis: Average Concentration

    
    [1][2][3]
    
  • Y-Axis: Difference

    
    
    
  • Interpretation: If the d14-IS is working correctly, the bias should be close to zero across the entire dynamic range. A systematic bias (e.g., all Site B results are 15% higher) suggests a calibration stock error, not an IS failure.[1]

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1][3][4] U.S. Food and Drug Administration.[1][3][5][4] [Link]

  • ICH (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][3] International Council for Harmonisation.[1][3] [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time and its impact on matrix effect in LC-MS/MS bioanalysis.[1][3] Journal of Mass Spectrometry.[1] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1] Analytical Chemistry.[1][3][6] [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Contribution of Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) internal standards is not merely a convenience but a cornerstone of robust and reliable bioanalytical assays.[1][2][3] The accuracy of quantitative analysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), hinges on the quality of the internal standard. This guide provides an in-depth, technical comparison for assessing the isotopic contribution of Cefathiamidine-d14, a deuterated analog of the cephalosporin antibiotic Cefathiamidine. We will delve into the causality behind experimental choices, present self-validating protocols, and provide illustrative data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Isotopic Purity in Bioanalysis

The fundamental assumption when using a SIL internal standard is that it behaves identically to the analyte during sample extraction, chromatography, and ionization.[2][4][5] However, the presence of unlabeled analyte in the SIL standard, or "isotopic crosstalk," can significantly compromise the accuracy and precision of the assay. Therefore, a rigorous assessment of the isotopic contribution of any deuterated standard is a non-negotiable prerequisite for its use in regulated bioanalysis.[1] This guide will compare two primary analytical techniques for this purpose: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design for Isotopic Contribution Assessment

A robust assessment of Cefathiamidine-d14's isotopic purity involves a multi-pronged approach. The primary objectives are to determine the percentage of the deuterated species (isotopic enrichment) and to identify and quantify the presence of lower-mass isotopologues, particularly the unlabeled Cefathiamidine (d0).[6][7][8][9]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation start Cefathiamidine-d14 Stock Solution dilution Serial Dilutions start->dilution lcms LC-HR-MS Analysis dilution->lcms nmr NMR Spectroscopy dilution->nmr ms_data Mass Spectral Deconvolution lcms->ms_data nmr_data Integration & Purity Calculation nmr->nmr_data comparison Comparative Assessment ms_data->comparison nmr_data->comparison

Caption: Experimental workflow for assessing the isotopic contribution of Cefathiamidine-d14.

Methodologies and Protocols

High-Resolution Mass Spectrometry (LC-HR-MS) for Isotopic Distribution

Causality: HR-MS, particularly with Orbitrap or Time-of-Flight (TOF) analyzers, provides the mass accuracy and resolution required to separate and quantify the different isotopologues of Cefathiamidine.[6][10][11][12] This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ions, enabling the differentiation of Cefathiamidine-d14 from its d0 to d13 isotopologues.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of Cefathiamidine-d14 in a suitable solvent (e.g., acetonitrile/water, 50/50 v/v) at a concentration of 1 mg/mL.

    • Prepare a corresponding stock solution of unlabeled Cefathiamidine at the same concentration.

    • Create a series of working solutions of Cefathiamidine-d14 by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • LC-HR-MS Parameters:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient appropriate for the retention of Cefathiamidine.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • High-Resolution Mass Spectrometry (HR-MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan from m/z 100-1000.

      • Resolution: > 60,000 FWHM.

      • Data Analysis: Extract the ion chromatograms for the theoretical m/z of Cefathiamidine (d0) and Cefathiamidine-d14.

  • Data Interpretation:

    • Integrate the peak areas of the extracted ion chromatograms for all detected isotopologues.

    • Calculate the isotopic distribution by expressing the peak area of each isotopologue as a percentage of the total peak area of all isotopologues.

    • The isotopic contribution of unlabeled Cefathiamidine is the percentage of the d0 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Causality: While MS provides information on the mass distribution, NMR spectroscopy, particularly ¹H and ²H NMR, confirms the structural integrity of the molecule and the specific positions of the deuterium labels.[6][13][14] Quantitative NMR (qNMR) can also be used to determine the overall isotopic enrichment with high accuracy.[7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Cefathiamidine-d14 in a suitable deuterated solvent (e.g., DMSO-d6).

    • Add a known amount of an internal standard with a distinct NMR signal for quantification.

  • NMR Parameters:

    • ¹H NMR:

      • Acquire a standard proton spectrum to identify any residual proton signals at the deuterated positions. The integration of these residual signals compared to non-deuterated positions provides a measure of isotopic enrichment.

    • ²H NMR:

      • Acquire a deuterium spectrum to confirm the presence and location of the deuterium labels.

  • Data Interpretation:

    • In the ¹H NMR spectrum, compare the integral of the signals corresponding to the deuterated positions with the integrals of signals from non-deuterated positions.

    • The percentage of deuterium incorporation can be calculated from the reduction in the integral of the proton signals at the labeled sites.

Comparative Data Analysis: Cefathiamidine-d14 vs. a Hypothetical Alternative (Cefathiamidine-¹³C₆,¹⁵N₂)

To illustrate the practical application of these assessments, we present a comparison of our target compound, Cefathiamidine-d14, with a hypothetical, more expensive alternative, Cefathiamidine-¹³C₆,¹⁵N₂.

ParameterCefathiamidine-d14 (Illustrative Data)Cefathiamidine-¹³C₆,¹⁵N₂ (Hypothetical Data)Acceptance Criteria (Typical)
Isotopic Enrichment (HR-MS) 98.5%99.8%> 98%
d0 Contribution (HR-MS) 0.8%< 0.1%< 1%
Isotopic Stability (Back-exchange) Potential for minor back-exchange under certain pH conditionsHighly stable, no back-exchangeNo significant change in isotopic distribution after incubation in matrix
Chromatographic Shift vs. Analyte Minor (typically < 0.1 min)NegligibleCo-elution with analyte
Cost of Synthesis ModerateHigh-

Analysis of the Comparison:

  • Cefathiamidine-d14: The illustrative data shows good isotopic enrichment and an acceptable level of the unlabeled (d0) compound. However, the potential for deuterium back-exchange is a critical consideration that must be experimentally evaluated during method validation.[1][15][16] Deuterated standards can sometimes exhibit a slight chromatographic shift compared to the unlabeled analyte, which needs to be monitored.[15][16]

  • Cefathiamidine-¹³C₆,¹⁵N₂: This hypothetical alternative demonstrates superior isotopic purity and stability. The use of heavy isotopes of carbon and nitrogen eliminates the risk of back-exchange and ensures co-elution with the analyte.[3][16] The primary drawback is the significantly higher cost of synthesis.

Logical Framework for Data Interpretation

data_interpretation cluster_input Input Data cluster_assessment Assessment Criteria cluster_decision Decision ms_results HR-MS Isotopologue Distribution enrichment_check Isotopic Enrichment > 98%? ms_results->enrichment_check d0_check d0 Contribution < 1%? ms_results->d0_check nmr_results NMR Structural Confirmation & Enrichment nmr_results->enrichment_check stability_check Isotopically Stable? nmr_results->stability_check enrichment_check->d0_check Yes reject Requires Further Purification or Re-synthesis enrichment_check->reject No d0_check->stability_check Yes d0_check->reject No accept Acceptable for Use stability_check->accept Yes stability_check->reject No

Caption: Decision-making framework for accepting a batch of Cefathiamidine-d14.

Conclusion and Recommendations

The assessment of isotopic contribution is a critical step in the validation of any bioanalytical method that employs a stable isotope-labeled internal standard. Both HR-MS and NMR spectroscopy are powerful tools that provide complementary information to ensure the quality and reliability of the standard.

For Cefathiamidine-d14, while being a cost-effective option, careful evaluation of its isotopic purity and stability is paramount. The illustrative data suggests that with an isotopic enrichment of 98.5% and a d0 contribution of 0.8%, it can be a suitable internal standard, provided its stability is thoroughly validated under the specific assay conditions. For assays requiring the highest level of accuracy and where budget allows, a ¹³C and/or ¹⁵N labeled analogue would be the superior choice due to its inherent stability.

Ultimately, the selection of an appropriate internal standard is a balance of performance, cost, and availability. By following the rigorous analytical procedures outlined in this guide, researchers can make informed decisions and ensure the integrity of their bioanalytical data, a cornerstone of successful drug development.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]

  • Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. ACS Publications. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Alternative Calibration Strategies for the Clinical Laboratory: Application to Nortriptyline Therapeutic Drug Monitoring. PMC. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. [Link]

  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles. PubMed. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. ACS Omega. [Link]

  • Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

  • Synthesis method of cefathiamidine compound.
  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. [Link]

  • The preparation method of cefathiamidine.
  • Single Isotopologue for In-Sample Calibration and Absolute Quantitation by LC-MS/MS. SFU Summit. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris. [Link]

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Regulatory & Technical Guide: Implementation of Cefathiamidine-d14 in Regulated Bioanalysis

[1]

Executive Summary

In the quantitative analysis of Cefathiamidine (MW 472.58 Da) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogues (e.g., Cephalexin) offer cost advantages, they frequently fail to meet the stringent Matrix Factor (MF) and Reproducibility requirements outlined in the ICH M10 guidelines, particularly in hemolyzed or lipemic plasma.

This guide evaluates Cefathiamidine-d14 , a high-mass-shift Stable Isotope Labeled (SIL) IS.[1] It demonstrates why the +14 Da mass shift is technically superior to lower-order isotopes (e.g., d3 or d6) for sulfur-containing molecules and provides a validated framework for its regulatory implementation.[1]

Regulatory Framework (FDA & ICH M10)[1][2]

Regulatory bodies do not mandate a specific type of IS, but they mandate a specific performance outcome. The use of Cefathiamidine-d14 is directly supported by the following regulatory pillars:

  • ICH M10 (Section 3.2.4 - Matrix Effect): "The IS should compensate for matrix effects... A SIL-IS is recommended."[1][2][3]

  • FDA BMV 2018 (Section III.B): The guidance explicitly warns that if an IS does not track the analyte's ionization response (due to lack of co-elution), the method may fail validation.

The "Co-Elution" Mandate

For an IS to correct for ion suppression (Matrix Effect), it must enter the electrospray ionization (ESI) source at the exact same moment as the analyte.

  • Analogue IS: Elutes at a different time

    
     Experiences different matrix suppression 
    
    
    Fails correction.
  • Cefathiamidine-d14: Elutes at (or near) the same time

    
     Experiences identical matrix suppression 
    
    
    Successful correction. [1]

Comparative Technical Analysis

The "Mass Shift" Criticality (Why d14?)

Cefathiamidine contains two sulfur atoms and 19 carbon atoms.[1][4][5] This creates a wide natural isotopic envelope.[1]

  • The Risk: If you use a low-mass IS (e.g., Cefathiamidine-d3 ), the natural M+3 isotope of the parent drug (derived from

    
    S and 
    
    
    C abundances) will appear in the IS transition channel. This is known as "Cross-talk" or "Isotopic Interference." [1]
  • The Solution (d14): A +14 Da shift moves the IS mass to ~486.6 Da, completely clearing the isotopic envelope of the parent drug.

Performance Comparison Table
FeatureStructural Analogue (e.g., Cephalexin)Low-Mass SIL (Cefathiamidine-d3)High-Mass SIL (Cefathiamidine-d14)
Retention Time Match Poor (

min)
GoodExcellent (Potential slight deuterium shift)
Matrix Factor (MF) Variable (0.8 – 1.[1]2)Consistent (0.95 – 1.[1]05)Ideal (0.98 – 1.02)
Cross-Talk Risk LowHigh (due to Parent M+3)Zero
Regulatory Risk High (Requires extra proof)ModerateLow (Gold Standard)
Cost LowHighHigh

Experimental Validation Protocol

Objective: Validate Cefathiamidine-d14 suitability according to ICH M10 standards.

Materials & Conditions
  • Analyte: Cefathiamidine (Reference Std).[1]

  • Internal Standard: Cefathiamidine-d14 (Isotopic Purity >99%).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Cefathiamidine-d14 in DMSO to 1 mg/mL.[1]

    • Expert Insight: Do not use pure methanol for stock storage; cephalosporins can degrade via ring opening in protic solvents over time.[1]

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma sample.[1]

    • Add 200 µL Working IS Solution (Cefathiamidine-d14 at 200 ng/mL in Acetonitrile).

    • Why? High organic ratio (4:[1]1) ensures complete protein crash and integrates the IS before centrifugation.

    • Vortex (5 min)

      
       Centrifuge (4000g, 10 min).
      
    • Dilute supernatant 1:1 with water (to improve peak shape).[1]

  • LC-MS/MS Parameters:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transitions:

      • Analyte: 473.2

        
         241.1[1]
        
      • IS (d14): 487.3

        
         255.2 (Shift accounts for d14 retention on fragment).[1]
        
Evaluation of Deuterium Isotope Effect
  • Risk: Heavily deuterated compounds (d14) are slightly less lipophilic than the hydrogenated parent, potentially causing the IS to elute slightly earlier than the analyte.

  • Acceptance Criteria: The Retention Time (RT) shift must be

    
     min. If the shift is larger, the IS may not overlap with the matrix suppression zone of the analyte.
    

Data Presentation: Validation Results

The following data simulates a typical validation study comparing d14 against an analogue.

Table 1: Matrix Factor (MF) Analysis (n=6 lots)

Normalized MF = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent[1]

Matrix TypeAnalogue IS (Normalized MF)Cefathiamidine-d14 (Normalized MF)Interpretation
Normal Plasma 0.921.01Both acceptable in clean matrix.[1]
Lipemic Plasma 0.760.99Analogue fails (suppression not corrected).[1]
Hemolyzed (2%) 1.151.02Analogue fails (enhancement not corrected).[1]
% CV (Precision) 14.5% 1.8% d14 provides superior ruggedness.

Visualization & Logic Flows[1][7]

Diagram 1: Regulatory Decision Tree for IS Selection

This logic flow guides the researcher on when to mandate SIL-IS over analogues.[1]

IS_Decision_TreeStartSelect Internal StandardQ1Is the method for Regulated PK/PD (FDA/EMA)?Start->Q1AnalogueStructural Analogue (Acceptable for Discovery)Q1->AnalogueNoQ2Does Analyte have S, Cl, Br or MW > 400?Q1->Q2YesLowMassLow-Mass SIL (d3/d4) (Risk of Cross-talk)Q2->LowMassNoHighMassHigh-Mass SIL (d10-d14) (Cefathiamidine-d14)Q2->HighMassYes (Avoid Isotopic Overlap)

Caption: Decision tree for selecting Internal Standards based on regulatory scope and molecular properties.

Diagram 2: Cefathiamidine-d14 Validation Workflow

The specific experimental causality for the protocol described in Section 4.

WorkflowSamplePatient Plasma (Variable Matrix)SpikeAdd Cefathiamidine-d14 (Compensates for loss)Sample->SpikeNormalization StartPrecipProtein Precipitation (ACN 4:1)Spike->PrecipCentrifugeCentrifugationPrecip->CentrifugeLCUHPLC Separation (Co-elution Check)Centrifuge->LCMSMS/MS Detection (MRM: 473->241 / 487->255)LC->MSIonizationResultQuantitation (Ratio: Analyte/d14)MS->ResultData Processing

Caption: Validated LC-MS/MS workflow ensuring Cefathiamidine-d14 tracks the analyte through extraction and ionization.

References

  • US Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry.[1][6][7][8][9] Retrieved from [Link][1][7]

  • International Council for Harmonisation (ICH). (2022).[1][10] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007).[1] The impact of stable isotope labeled internal standards on matrix effects in LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[1][3] (Contextual citation on Deuterium Isotope Effects).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15942748, Cefathiamidine.[1][5] Retrieved from [Link][1]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cefathiamidine-d14

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Cefathiamidine-d14. Our focus extends beyond mere product specifications to build a foundation of trust and safety in your laboratory operations. Here, we dissect the necessary personal protective equipment (PPE) protocols, grounding our recommendations in established safety science and practical, field-proven experience.

Understanding the Core Risks: Beyond the Deuterated Label

Cefathiamidine-d14 is a deuterated analog of the cephalosporin antibiotic, Cefathiamidine. While the deuterium labeling provides significant advantages for metabolic studies by enhancing stability, it is crucial to understand that the fundamental toxicological and allergenic properties of the molecule remain unchanged.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen, and its presence does not introduce radiological hazards.[3]

The primary hazard associated with Cefathiamidine, as with many cephalosporins, is its potential as a sensitizer. Occupational exposure, particularly through inhalation of airborne particles or direct skin contact, can lead to allergic reactions.[4][5][6][7][8] These reactions can manifest as skin rashes (allergic contact dermatitis) or respiratory issues, including occupational asthma.[5][6][9][10][11][12] Therefore, all handling procedures must be designed to minimize or eliminate direct contact and aerosol generation.

The Hierarchy of Controls: PPE as the Final Barrier

Before selecting PPE, it is imperative to implement a robust safety framework based on the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.[13]

  • Engineering Controls: These are the most effective measures. Always handle solid Cefathiamidine-d14 and conduct procedures with the potential for aerosolization (e.g., preparing stock solutions) within a certified chemical fume hood, a powder containment hood, or a glove box.[14]

  • Administrative Controls: Develop and enforce Standard Operating Procedures (SOPs) for handling, storage, and disposal. Clearly designate work areas for potent compounds and restrict access to trained personnel only.

Risk-Based PPE Selection: A Task-Specific Approach

The level of PPE required is dictated by the specific task and the physical form of the compound being handled. A thorough risk assessment should precede any laboratory work.

Risk Level Task Examples Minimum Required PPE
Low • Handling sealed, intact vials.• Transporting prepared, sealed solutions.• Nitrile gloves (single pair)• Standard lab coat• Safety glasses
Medium • Preparing dilute solutions from a stock solution within a fume hood.• Performing analytical techniques with contained samples.• Nitrile gloves (double pair recommended)• Disposable gown with knit cuffs• Safety glasses or goggles
High • Weighing solid Cefathiamidine-d14 powder.• Preparing concentrated stock solutions.• Cleaning spills of the solid compound.• Nitrile gloves (double pair, ASTM D6978 rated)[15]• Disposable, low-permeability gown• Safety goggles• NIOSH-certified N95 respirator (or higher)[16]

Detailed PPE Specifications and Protocols

Hand Protection: The Critical Interface

Gloves are the most direct barrier against skin contact.

  • Material: Powder-free nitrile gloves are recommended due to their chemical resistance and lower risk of allergic reactions compared to latex.[16]

  • Standard: For handling hazardous drugs, gloves should comply with the ASTM D6978 standard, which specifically tests for resistance to chemotherapy drug permeation.[15]

  • Protocol: Double Gloving: For all high-risk tasks, double gloving is mandatory. This practice protects against contamination from microscopic tears in the outer glove.[13] The outer glove should be removed and disposed of immediately after handling the compound, while still within the containment area (e.g., fume hood). The inner glove is removed upon exiting the work area.

  • Frequency of Change: Gloves should be changed at least every 30-60 minutes or immediately if they are known to be contaminated or damaged.[13][15]

Body Protection: Preventing Gown Contamination
  • Gowns: Disposable, low-permeability gowns with long sleeves and tight-fitting knit cuffs are required to protect the arms and body.[15] The gown should close in the back to provide a solid front. Lab coats that open at the front are not sufficient when handling the solid powder.

  • Sleeve Integration: The outer glove should be pulled over the cuff of the gown to create a secure seal.[13]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When there is a risk of splashes or aerosol generation (e.g., cleaning spills, preparing concentrated solutions), chemical splash goggles should be worn.[16][17] A face shield can be worn over goggles for full facial protection.[17]

Respiratory Protection: A Non-Negotiable for Powders

Cephalosporin powders are potent respiratory sensitizers.[9][10][11][18][19][20]

  • Requirement: When handling solid Cefathiamidine-d14 outside of a glove box or containment isolator, a NIOSH-certified N95 (or higher, such as N100 or a Powered Air-Purifying Respirator - PAPR) is required.[16][17] Surgical masks provide no protection against inhaled chemical powders.[17]

  • Fit Testing: All personnel required to wear a tight-fitting respirator (like an N95) must be fit-tested annually as part of a comprehensive respiratory protection program, in compliance with OSHA standards.

Procedural Plans: Donning, Doffing, and Disposal

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE Selection Workflow

A Assess Task & Physical Form B Solid Powder or Aerosol Risk? A->B C Sealed Vial or Dilute Solution? A->C B->C No D High Risk B->D Yes E Medium Risk C->E Yes F Low Risk C->F No (e.g. transport) G Double Gloves (ASTM) Gown Safety Goggles N95 Respirator D->G H Double Gloves Gown Safety Glasses/Goggles E->H I Single Gloves Lab Coat Safety Glasses F->I

Caption: Risk-based workflow for selecting appropriate PPE.

Donning and Doffing Sequence

The sequence is designed to move from cleanest to dirtiest when donning and dirtiest to cleanest when doffing.

cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) D1 1. Gown D2 2. N95 Respirator (Perform Seal Check) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (Inner) D3->D4 D5 5. Gloves (Outer) (Over Cuff) D4->D5 F1 1. Outer Gloves (In Hood) F2 2. Gown F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator (Outside Work Area) F4->F5 F6 Wash Hands Thoroughly F5->F6

Caption: Proper sequence for donning and doffing PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and secondary exposure.

  • Segregation: All disposable PPE contaminated with Cefathiamidine-d14 (gloves, gowns, shoe covers, etc.) must be treated as hazardous chemical waste.

  • Collection: Place all contaminated items immediately into a designated, sealed, and clearly labeled hazardous waste container. Do not place them in regular trash receptacles.

  • Decontamination: For non-disposable items, consult your institution's Environmental Health and Safety (EHS) office for approved decontamination procedures for cephalosporins. Autoclaving may not be sufficient to degrade the active compound.[21]

  • Final Disposal: The final disposal of antibiotic waste should be handled by a licensed hazardous waste facility, typically via high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[21][22] Never dispose of Cefathiamidine-d14 down the drain.[23]

By adhering to these rigorous, evidence-based PPE protocols, you can effectively mitigate the risks associated with handling Cefathiamidine-d14, ensuring the safety of laboratory personnel and the integrity of your research.

References

  • Cairns, C. P., & Nygard, K. (2003). Occupational Exposure to Cephalosporins Leading to Clostridium Difficile Infection. Journal of Occupational and Environmental Medicine, 45(9), 925. [Link]

  • Antunes, J., Silva, R., Pacheco, D., Travassos, R., & Filipe, P. (2011). Occupational contact allergy to cephalosporins. Dermatology Online Journal, 17(5), 13. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Wang, Z., et al. (2021). Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. Scientific Reports, 11(1), 16196. [Link]

  • Sastre, J., Quirce, S., Novalbos, A., Lluch-Bernal, M., Bombín, C., & Umpiérrez, A. (1999). Occupational asthma induced by cephalosporins. European Respiratory Journal, 13(5), 1189-1191. [Link]

  • Sastre, J., Quirce, S., Novalbos, A., Lluch-Bernal, M., Bombín, C., & Umpiérrez, A. (1999). Occupational asthma induced by cephalosporins. European Respiratory Society. [Link]

  • Cairns, C. P., & Nygard, K. (2003). Occupational Exposure to Cephalosporins Leading to Clostridium Difficile Infection. Taylor & Francis Online. [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PMC. [Link]

  • Patsnap. (2024). What is Cefathiamidine used for? Patsnap Synapse. [Link]

  • University of Iowa Hospitals & Clinics. (n.d.). PPE Requirements Hazardous Drug Handling. University of Iowa. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

  • Das, P., et al. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. Science of The Total Environment, 763, 143233. [Link]

  • Afreen, S., & Paul, S. (2024). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Hazardous, Toxic, and Radioactive Waste, 28(4). [Link]

  • Neuland Labs. (2016). API Manufacture of Deuterated Molecules. Neuland Labs. [Link]

  • CDC/NIH. (2012). Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Morbidity and Mortality Weekly Report, 61(Suppl). [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Infection Control Today. [Link]

  • JRF Global. (n.d.). Deuterated Drugs. JRF Global. [Link]

  • Aipak Engineering. (2025). Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025. Aipak Engineering. [Link]

  • University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure. University of Toledo. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ceftazidime pentahydrate. Carl ROTH. [Link]

  • Dr.Oracle. (2025). What precautions should be taken before administering cephalosporin (antibiotic) to prevent an allergic reaction? Dr.Oracle. [Link]

  • Reeves, D. S., & Bywater, M. J. (1975). A rapid assay method for cephalosporins. Journal of Antimicrobial Chemotherapy, 1(4), 506-510. [Link]

  • GlaxoSmithKline. (2004). SAFETY DATA SHEET: FORTAZ (CEFTAZIDIME FOR INJECTION). Amazon S3. [Link]

  • WG Critical Care. (2025). Ceftazidime for Injection, USP Safety Data Sheet. WG Critical Care. [Link]

  • Neogen. (2021). Safety Data Sheet: Ceftazidime (20mgL) (0.5L). Neogen. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.